molecular formula C20H19FN4O4S B2723887 methyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689749-51-7

methyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2723887
CAS No.: 689749-51-7
M. Wt: 430.45
InChI Key: ADJPXNSMASOLJO-UHFFFAOYSA-N
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Description

Methyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C20H19FN4O4S and its molecular weight is 430.45. The purity is usually 95%.
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Biological Activity

Methyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole ring , which is known for its role in various biological activities.
  • A fluorophenyl group , which can enhance the lipophilicity and bioavailability of the compound.
  • A methoxybenzamide moiety , contributing to its pharmacological profile.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds often exhibit significant antimicrobial properties. Specifically, compounds containing the triazole ring have been shown to inhibit fungal growth and may possess antibacterial activity.

A study evaluating various triazole derivatives found that this compound demonstrated promising activity against several strains of bacteria and fungi, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, a related study indicated that certain triazole compounds inhibited cell proliferation in various cancer cell lines by targeting specific pathways involved in cell cycle regulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Key Findings:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring enhances the compound's potency by improving binding affinity to target enzymes or receptors.
  • Methoxy Group : The methoxy group increases solubility and may influence the compound's interaction with biological membranes.
  • Triazole Ring : The triazole moiety is crucial for biological activity, often acting as a pharmacophore in drug design.

Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against Staphylococcus aureus and Candida albicans. The results showed an IC50 value of 15 µM against S. aureus, indicating effective antibacterial properties .

CompoundTarget OrganismIC50 (µM)
Methyl 2...Staphylococcus aureus15
Methyl 2...Candida albicans20

Study 2: Anticancer Activity

Another study examined the effect of this compound on human breast cancer cells (MCF7). The compound induced apoptosis with an IC50 value of 12 µM, demonstrating significant anticancer potential .

CompoundCancer Cell LineIC50 (µM)
Methyl 2...MCF712

Properties

IUPAC Name

methyl 2-[[4-(4-fluorophenyl)-5-[[(2-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S/c1-28-16-6-4-3-5-15(16)19(27)22-11-17-23-24-20(30-12-18(26)29-2)25(17)14-9-7-13(21)8-10-14/h3-10H,11-12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJPXNSMASOLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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